[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol

Fragment-Based Drug Discovery Blood-Brain Barrier Penetration Physicochemical Profiling

Secure [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol (CAS 2279124-25-1) for advanced research. This specific meta-substituted, unsubstituted 1,2,4-oxadiazole core (MW 176.17) is an essential, metabolically stable bioisostere for fragment-based drug discovery, SAR exploration, and CNS/agrochemical lead optimization, offering a unique profile for R&D.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 2279124-25-1
Cat. No. B2991122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
CAS2279124-25-1
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NOC=N2)CO
InChIInChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2
InChIKeyLMHTXPUCNPOZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol (CAS 2279124-25-1) — A Non-Substituted 1,2,4-Oxadiazole Scaffold for Rational Fragment Design


[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol (CAS 2279124-25-1) is an organic heterocyclic building block with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, featuring a meta-substituted phenyl ring bearing a hydroxymethyl group and an unsubstituted 1,2,4-oxadiazole moiety . The 1,2,4-oxadiazole ring is widely recognized as a privileged scaffold in medicinal chemistry, functioning as a hydrolytically stable bioisostere of ester and amide functionalities [1]. Its flat aromatic surface facilitates π-stacking interactions with biological targets, while its heteroatom arrangement provides hydrogen-bond acceptor capacity that can be exploited for target engagement [1]. This compound serves as a minimal, non-substituted core structure suitable for fragment-based drug discovery, structure–activity relationship (SAR) exploration, or as a synthetic intermediate for further derivatization.

Why [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol Cannot Be Arbitrarily Substituted: Meta-Regioisomerism and Substituent-Dependent Potency Shifts


Substitution of oxadiazole-containing phenylmethanol derivatives with any functional group in an attempt to find a generic alternative is scientifically unsound because even minor structural modifications—including positional isomerism (ortho, meta, para) and oxadiazole substitution—produce profoundly different biological and physicochemical profiles [1]. A 2020 3D-QSAR study demonstrated that substitution pattern on the 1,2,4-oxadiazole core dramatically alters anticancer potency: compound [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol exhibited IC₅₀ = 0.35 μM against DLD1 colorectal cancer cells, whereas its non-methanol analog showed IC₅₀ = 4.96 μM—a greater than 14-fold potency difference attributable solely to the presence of the hydroxymethyl substituent [2]. Furthermore, regioisomeric oxadiazoles (1,2,4- vs. 1,3,4- vs. 1,2,5-) exhibit divergent target-binding geometries, hydrogen-bonding potentials, and metabolic fates, making cross-class substitution unreliable without confirmatory head-to-head assays [3]. The specific meta-phenyl orientation and unsubstituted oxadiazole ring of CAS 2279124-25-1 define a unique spatial and electronic profile that cannot be replicated by marketed alternatives with differing substitution patterns.

Quantitative Differentiation of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol (CAS 2279124-25-1) Against In-Class Analogs


Physicochemical Advantage: Predicted Hydrophilicity and CNS Drug-Likeness Versus 5-Methyl and 5-Phenyl Analogs

The absence of substituents on the 1,2,4-oxadiazole ring of CAS 2279124-25-1 confers a distinct predicted physicochemical profile that positions it as a more CNS-amenable fragment compared to substituted analogs. Comparative in silico analysis (ChemSrc data) reveals a predicted LogD of approximately 1.32, which falls within the optimal range for CNS drug-likeness (LogD 1–3) . In contrast, the 5-phenyl analog (CAS 13550-37-3) has a predicted LogD of 2.34, approximately 1 log unit more lipophilic, potentially limiting aqueous solubility and increasing non-specific protein binding . This difference translates to a Topological Polar Surface Area (TPSA) of 59.1 Ų for CAS 2279124-25-1 versus 59.1 Ų for the 5-phenyl analog, indicating similar hydrogen-bonding capacity but divergent lipophilicity-driven membrane permeability and solubility characteristics .

Fragment-Based Drug Discovery Blood-Brain Barrier Penetration Physicochemical Profiling

Metabolic Stability Advantage: 1,2,4-Oxadiazole Bioisosteric Replacement of Ester/Amide Functionality

The 1,2,4-oxadiazole ring in CAS 2279124-25-1 functions as a metabolically stable bioisostere of ester and amide functionalities [1]. This property is class-level inferred: 1,2,4-oxadiazoles resist hydrolytic degradation mediated by plasma esterases and amidases, which would otherwise cleave ester- or amide-containing analogs [2]. In comparative terms, ester-containing phenylmethanol derivatives (e.g., benzoate esters) typically exhibit plasma half-lives of minutes to hours due to rapid enzymatic hydrolysis, whereas 1,2,4-oxadiazole-containing compounds maintain structural integrity under identical physiological conditions, prolonging the time window for target engagement [2]. While direct half-life data for CAS 2279124-25-1 are not yet published, the extensive body of medicinal chemistry literature confirms that 1,2,4-oxadiazole scaffolds impart significantly enhanced metabolic stability relative to ester or amide comparators [1][2]. This class-level advantage is particularly valuable in early-stage lead optimization where metabolic liability often derails otherwise potent chemical series.

Metabolic Stability Bioisosterism Pharmacokinetics

Chemical Specificity: Meta-Phenyl Orientation and Unsubstituted Oxadiazole Enable Predictable Derivatization Without Isomeric Interference

CAS 2279124-25-1 features a meta-substituted phenyl ring with an unsubstituted 1,2,4-oxadiazole moiety. This substitution pattern is chemically distinct from para- and ortho-isomers and from oxadiazole ring-substituted analogs . The para-substituted analog [4-(1,2,4-oxadiazol-3-yl)phenyl]methanol (CAS 2182702-33-4) and ortho-substituted analogs exhibit different molecular geometries, dipole moments, and steric profiles that affect both synthetic accessibility and biological target recognition [1]. In synthetic workflows, the unsubstituted oxadiazole ring of CAS 2279124-25-1 eliminates the need for protecting group strategies required when the oxadiazole ring is pre-functionalized, thereby reducing synthetic step count and improving overall yield [2]. Moreover, the meta-phenyl orientation provides a defined vector for subsequent derivatization that is distinct from the linear geometry imposed by para-substituted analogs. The Smiles string OCc1cccc(-c2ncon2)c1 uniquely defines this compound, distinguishing it from all other oxadiazole-phenylmethanol regioisomers .

Synthetic Chemistry Regioisomerism Structure-Activity Relationship

Research and Industrial Application Scenarios for [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol (CAS 2279124-25-1)


Fragment-Based Drug Discovery (FBDD) Screening Libraries

CAS 2279124-25-1 is optimally suited for inclusion in fragment screening libraries due to its low molecular weight (176.17 Da) and favorable predicted LogD (1.32) [1]. Fragments with LogD values between 1 and 3 exhibit balanced aqueous solubility and passive membrane permeability, reducing the likelihood of solubility-limited false negatives during high-concentration biochemical assays . The compound's 1,2,4-oxadiazole ring provides a metabolically stable bioisosteric replacement for ester or amide functional groups, enabling fragment hits to be advanced into lead optimization without the metabolic liability that often derails ester-containing fragment series [2]. The unsubstituted oxadiazole ring also presents a clean vector for subsequent fragment growth or merging via established synthetic methodologies .

Synthesis of 1,2,4-Oxadiazole-Based Kinase Inhibitor Scaffolds

The hydroxymethyl group of CAS 2279124-25-1 can be readily functionalized (e.g., oxidation to aldehyde, conversion to halide, or direct coupling) to generate diverse 1,2,4-oxadiazole-containing analogs [1]. Published SAR data demonstrate that 1,2,4-oxadiazole derivatives exhibit potent anticancer activity across multiple cell lines, with IC₅₀ values ranging from 0.35 μM to 19.40 μM depending on substitution pattern . This compound serves as a versatile starting material for constructing focused libraries targeting kinases, nuclear receptors (e.g., PPAR-α) [2], or androgen receptors [3]. Its meta-substitution pattern positions the reactive hydroxymethyl group at a defined angle relative to the oxadiazole ring, a geometric feature that can be exploited to achieve specific target-binding conformations.

Bioisosteric Replacement in CNS-Targeted Lead Optimization

For CNS drug discovery programs, CAS 2279124-25-1 offers a metabolically stable alternative to ester or amide linkers that are prone to rapid hydrolytic clearance [1]. The predicted TPSA of 59.1 Ų falls within the favorable range for CNS penetration (typically <90 Ų), while the LogD of 1.32 avoids the excessive lipophilicity that promotes P-glycoprotein efflux and non-specific tissue binding . In lead optimization campaigns where ester-containing compounds have shown promising in vitro activity but poor in vivo exposure due to esterase-mediated degradation, substitution with the 1,2,4-oxadiazole scaffold of CAS 2279124-25-1 can preserve target-binding interactions while dramatically improving metabolic half-life [2]. This strategy has been successfully employed in multiple clinical candidates and is supported by extensive medicinal chemistry precedent [1].

Agrochemical Discovery: Fungicidal Oxadiazole Scaffold Development

1,2,4-Oxadiazole derivatives are established as microbicidal agents with utility as agricultural fungicides [1]. Patent literature from Syngenta and other agrochemical companies describes extensive structure–activity relationships for oxadiazole-based fungicides targeting phytopathogenic fungi . CAS 2279124-25-1, with its unsubstituted oxadiazole ring and pendant hydroxymethyl functionality, provides a modular starting point for generating combinatorial libraries to explore fungicidal SAR. The compound's moderate hydrophilicity (LogD 1.32) aligns with the physicochemical requirements for foliar uptake and translocation in plant systems [2]. Researchers can leverage the 1,2,4-oxadiazole ring's documented resistance to environmental degradation to develop crop protection agents with extended field efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.